molecular formula C15H10BrN5O3 B2767613 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396883-18-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2767613
CAS RN: 1396883-18-3
M. Wt: 388.181
InChI Key: PDGWRQFHMYZFMN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, also known as BDTCA, is a tetrazole-based compound that has gained significant attention in recent years due to its potential applications in scientific research. BDTCA has been found to exhibit promising properties as a chemical probe for various biological targets, making it a valuable tool for the study of complex biological systems.

Scientific Research Applications

Synthesis and Characterization

This class of compounds is synthesized through multi-step chemical reactions involving key intermediates and reagents. One study describes the synthesis and characterization of related compounds, highlighting the importance of specific substituents and the overall structure in achieving desired properties. These compounds were synthesized by reacting intermediate synthons with various reagents under controlled conditions, leading to the formation of target molecules with defined characteristics. These synthesized compounds were further characterized by techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analysis to confirm their structures (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Biological Activities

The synthesized compounds exhibit various biological activities, which were evaluated through different bioassays. For instance, some derivatives have shown promising antibacterial activity, particularly against specific strains like Staphylococcus aureus and Bacillus subtilis. This activity was assessed through minimum inhibitory concentration (MIC) tests, highlighting the potential of these compounds as antibacterial agents (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).

Molecular Docking Studies

Molecular docking studies are conducted to predict the interaction between a synthesized compound and a target protein or enzyme, providing insights into the potential mechanism of action. For example, some synthesized compounds were subjected to molecular docking studies to evaluate their interaction with bacterial enzymes or proteins, suggesting their mechanism of action as antibacterial agents. These studies help in understanding the molecular basis of the biological activities observed (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O3/c16-9-1-4-11(5-2-9)21-19-14(18-20-21)15(22)17-10-3-6-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGWRQFHMYZFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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